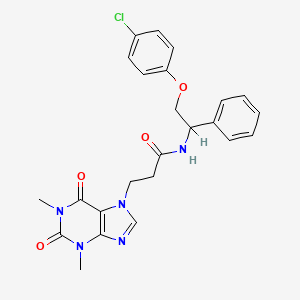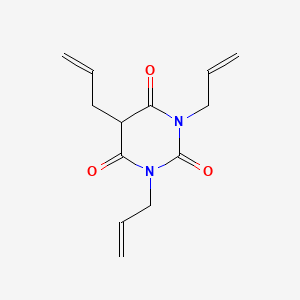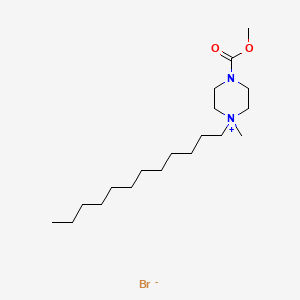
2-(Methyl(2-oxo-3-bornyl)amino)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2859426 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 2859426 typically involves a series of well-defined chemical reactions. One common method includes the condensation of primary amines with carbonyl compounds under mild reaction conditions. This process often results in the formation of secondary aldimines, which are then further processed to yield BRN 2859426 .
Industrial Production Methods
In an industrial setting, the production of BRN 2859426 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems to control temperature, pressure, and reactant concentrations, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
BRN 2859426 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 2859426 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of BRN 2859426 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
BRN 2859426 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of BRN 2859426 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can result in various biological responses, depending on the specific pathway involved .
Comparison with Similar Compounds
BRN 2859426 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate: Known for its stability and reactivity.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Used in various chemical reactions and industrial applications.
BRN 2859426 stands out due to its unique structure and versatile reactivity, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
92377-31-6 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[methyl-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl]amino]propanamide |
InChI |
InChI=1S/C14H24N2O2/c1-8(12(15)18)16(5)10-9-6-7-14(4,11(10)17)13(9,2)3/h8-10H,6-7H2,1-5H3,(H2,15,18)/t8?,9-,10?,14+/m0/s1 |
InChI Key |
LZMCIWWELZYWLP-QHRZPBTMSA-N |
Isomeric SMILES |
CC(C(=O)N)N(C)C1[C@@H]2CC[C@](C1=O)(C2(C)C)C |
Canonical SMILES |
CC(C(=O)N)N(C)C1C2CCC(C1=O)(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)
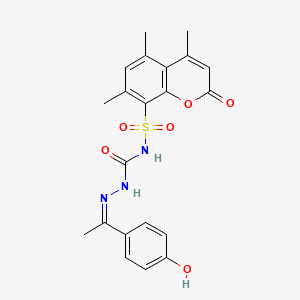


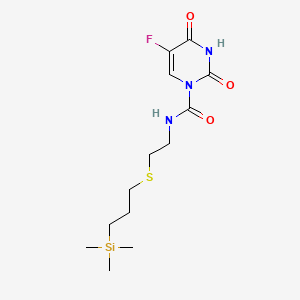
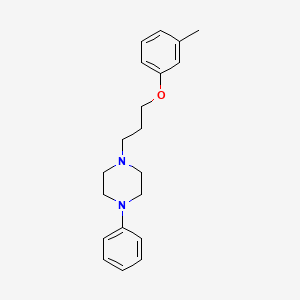
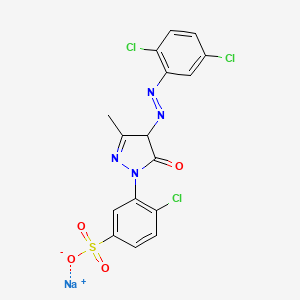
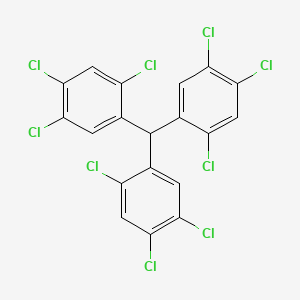
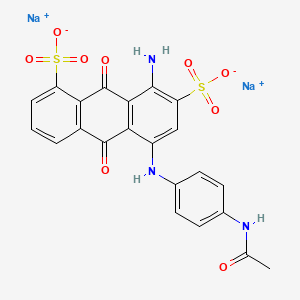
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
